Engineering Molecular Scaffolds: The Structural and Synthetic Utility of 4-Bromo-2-methoxypyridine in Drug Discovery
Engineering Molecular Scaffolds: The Structural and Synthetic Utility of 4-Bromo-2-methoxypyridine in Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) has emerged as a highly versatile intermediate[1]. By combining a reactive halogen handle with an electron-donating methoxy group on a pyridine core, this molecule offers a precise electronic landscape for transition-metal-catalyzed cross-coupling reactions[2]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with an in-depth understanding of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this critical compound.
Physicochemical and Structural Profiling
The utility of 4-Bromo-2-methoxypyridine is deeply rooted in its structural properties. The C2-methoxy group acts as an electron-donating group via resonance (+M effect), which stabilizes the electron-deficient pyridine ring while simultaneously modulating its lipophilicity (ClogP) and hydrogen-bonding capacity[3]. Conversely, the C4-bromo substituent provides a highly polarized bond primed for oxidative addition by low-valent transition metals[2].
To facilitate easy reference for formulation and reaction planning, the core quantitative data is summarized below, sourced from authoritative databases including [4] and .
Table 1: Physicochemical Properties of 4-Bromo-2-methoxypyridine
| Property | Value | Source / Context |
| IUPAC Name | 4-Bromo-2-methoxypyridine | Standard Nomenclature[4] |
| CAS Number | 100367-39-3 | Global Registry |
| Molecular Formula | C₆H₆BrNO | Elemental Composition[4] |
| Molecular Weight | 188.02 g/mol | Monoisotopic Mass: 186.96 Da[4] |
| Melting Point | 25 – 26 °C | Low MP solid/liquid at room temp |
| Boiling Point | 87 °C (at 15 mmHg) | 202.3 °C at 760 mmHg,[5] |
| SMILES String | COC1=NC=CC(=C1)Br | Computational modeling[4] |
| Solubility | Slightly soluble in water | Soluble in most organic solvents[1] |
Reactivity and Catalytic Workflows
The primary synthetic application of 4-Bromo-2-methoxypyridine lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2]. The C4 position is highly susceptible to oxidative addition by Pd(0) species, allowing for the rapid construction of complex biaryl systems or heteroaryl-amine linkages[1].
Figure 1: Suzuki-Miyaura cross-coupling catalytic cycle using 4-Bromo-2-methoxypyridine.
Strategic Applications in Medicinal Chemistry
In drug development, 4-Bromo-2-methoxypyridine is frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
1. Mitochondrial Complex 1 Inhibitors (Radiosensitizers): Recent studies published in the Journal of Medicinal Chemistry highlight the use of 4-Bromo-2-methoxypyridine to synthesize papaverine derivatives[3],[6]. By replacing highly lipophilic isoquinoline rings with a methoxypyridine core, researchers successfully reduced the ClogP, improved aqueous solubility, and eliminated off-target phosphodiesterase 10A (PDE10A) inhibition, resulting in a safer in vivo radiosensitizer for cancer therapy[3].
2. Nicotinic Acetylcholine Receptor (nAChR) Ligands: Research from the NIH demonstrated the cross-coupling of 4-Bromo-2-methoxypyridine with boronic esters to generate 3′-(substituted pyridinyl)-deschloroepibatidine analogs[7]. The methoxypyridine moiety was critical for exploring structure-activity relationships (SAR) to identify potential pharmacotherapies for smoking cessation[7].
Figure 2: Logical SAR workflow for integrating 4-Bromo-2-methoxypyridine into drug scaffolds.
Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxypyridine with an aryl pinacol boronate, adapted from established medicinal chemistry procedures[3].
Materials Required:
-
Electrophile: 4-Bromo-2-methoxypyridine (2.0 equiv)
-
Nucleophile: Aryl pinacol boronate (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (9:1 ratio)
Step-by-Step Methodology & Causality:
-
Preparation & Degassing: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl pinacol boronate, 4-bromo-2-methoxypyridine, Cs₂CO₃, and Pd(PPh₃)₄.
-
Causality: The vessel must be subjected to 3 evacuation/backfill cycles with nitrogen. Pd(0) is highly sensitive to atmospheric oxygen; failure to degas will result in catalyst oxidation and reaction failure[3].
-
-
Solvent Addition: Inject the premixed, freshly degassed 1,4-Dioxane:Water (9:1) solvent system via syringe.
-
Causality: Dioxane efficiently solubilizes the organic substrates. The 10% water component is non-negotiable; it dissolves the inorganic Cs₂CO₃ base and facilitates the formation of the reactive boronate "ate" complex required for the transmetalation step[3].
-
-
Reaction Execution: Heat the sealed vessel to 90–110 °C (depending on substrate steric hindrance) and stir vigorously for 12–18 hours.
-
Self-Validation Checkpoint (In-Process): Perform TLC (e.g., 3:1 Hexanes/EtOAc) and LC-MS analysis.
-
Validation Logic: The reaction is deemed complete when the LC-MS shows the disappearance of the starting material mass peak (m/z ~188 for the bromopyridine) and the emergence of the product mass. If starting material persists, catalyst deactivation has occurred, or the boronic ester has undergone protodeboronation.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The aqueous wash removes the highly soluble Cs₂CO₃ and any boronic acid byproducts, preventing streaking during the final flash column chromatography on silica gel.
-
References
-
PubChem Database - National Center for Biotechnology Information. "4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309." URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Haines, B. J., et al. "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer." J Med Chem. (2025). DOI: 10.1021/acs.jmedchem.5c02014. URL:[Link]
-
National Institutes of Health (NIH) / PubMed - "Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs." URL:[Link]
Sources
- 1. 4-Bromo-2-methoxypyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 4-bromo-2-methoxypyridine| Ambeed [ambeed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-methoxypyridine, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 6. Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
